Diphenic anhydride

Description

The exact mass of the compound Diphenic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116225. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diphenic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

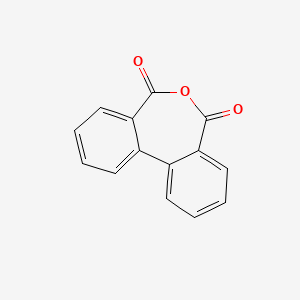

IUPAC Name |

benzo[d][2]benzoxepine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)17-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSGJTANVBJFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064094 | |

| Record name | Dibenz[c,e]oxepin-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6050-13-1 | |

| Record name | Diphenic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6050-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006050131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenz[c,e]oxepin-5,7-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenz[c,e]oxepin-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,2'-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diphenic Anhydride from Diphenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of diphenic anhydride from its precursor, diphenic acid. The document outlines the prevalent synthesis methodology, a detailed reaction mechanism, a comprehensive experimental protocol, and methods for purification. Quantitative data is presented in tabular format for clarity and ease of comparison.

Introduction

Diphenic acid, a dicarboxylic acid of biphenyl, is a versatile molecule in organic synthesis. Its conversion to diphenic anhydride, an internal anhydride featuring a seven-membered ring, is a crucial step in the synthesis of various complex molecules, including polymers and pharmaceutical intermediates.[1][2] The formation of the anhydride is achieved through an intramolecular dehydration or cyclodehydration reaction, a common strategy for converting dicarboxylic acids into cyclic anhydrides.[2][3] This guide focuses on the most frequently cited and practical laboratory-scale synthesis of diphenic anhydride.

Synthesis Methodology

The primary and most straightforward method for synthesizing diphenic anhydride is the dehydration of diphenic acid using a chemical dehydrating agent. Acetic anhydride is widely employed for this purpose, serving as both a reagent and a solvent for recrystallization.[4] The reaction involves heating diphenic acid in an excess of acetic anhydride, which facilitates the intramolecular cyclization to form the stable seven-membered anhydride ring.

Reaction Mechanism

The conversion of diphenic acid to diphenic anhydride in the presence of acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The process can be conceptualized in the following steps:

-

Activation of Carboxylic Acid: One of the carboxylic acid groups of diphenic acid is activated. This can occur through protonation or, more likely, by reacting with acetic anhydride to form a mixed anhydride intermediate. This intermediate is more susceptible to nucleophilic attack.

-

Intramolecular Nucleophilic Attack: The hydroxyl oxygen of the second carboxylic acid group on the same molecule acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the activated group.

-

Tetrahedral Intermediate Formation: This attack forms a cyclic tetrahedral intermediate.

-

Elimination and Ring Closure: The intermediate collapses, eliminating a leaving group (e.g., an acetate ion) and forming the stable seven-membered ring of diphenic anhydride.

Below is a diagram illustrating the logical flow of this mechanism.

Data Presentation

Key physical and chemical data for the reactant and product are summarized below for easy reference.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Diphenic Acid | (C₆H₄CO₂H)₂ | 242.23 | 227 - 235.5 | White to gray-white solid |

| Diphenic Anhydride | C₁₄H₈O₃ | 224.21 | 219 - 225.5 | Crystalline solid |

References for table data:[4][5][6][7]

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of diphenic anhydride from diphenic acid using acetic anhydride.

5.1. Materials and Reagents:

-

Diphenic Acid

-

Acetic Anhydride

-

Sodium Carbonate (Na₂CO₃)

-

Benzene or Chlorobenzene (for recrystallization, optional)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

5.2. Synthesis Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place diphenic acid and an excess of acetic anhydride. A common ratio is 5-10 mL of acetic anhydride per gram of diphenic acid.

-

Heating: Heat the mixture to reflux. The diphenic acid will gradually dissolve as it reacts to form the anhydride. Maintain the reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cooling and Crystallization: After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath. The diphenic anhydride will crystallize out of the acetic anhydride solution.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, dry diethyl ether or petroleum ether to remove residual acetic anhydride.

5.3. Purification Protocol:

-

Removal of Unreacted Acid: To remove any unreacted diphenic acid, the crude product can be washed with a cold, dilute aqueous solution of sodium carbonate (Na₂CO₃).[4] Diphenic acid, being acidic, will react to form a water-soluble sodium salt, while the anhydride will remain as a solid. The solid is then collected by filtration and washed with cold water.

-

Recrystallization: The most effective method of purification is recrystallization. The crude diphenic anhydride can be recrystallized from fresh acetic anhydride, benzene, or chlorobenzene to yield a high-purity product.[4]

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 100°C) to remove any residual solvent.[4]

The following diagram outlines the complete experimental workflow.

Conclusion

The synthesis of diphenic anhydride from diphenic acid via dehydration with acetic anhydride is a reliable and efficient laboratory method. The procedure is straightforward, involving a simple reflux followed by purification steps including a basic wash and recrystallization. This process yields a high-purity product suitable for advanced applications in medicinal chemistry and materials science. Careful handling of reagents and adherence to the purification protocol are key to achieving optimal results.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Diphenic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenic anhydride, also known as 2,2′-Biphenyldicarboxylic anhydride, is a cyclic carboxylic anhydride with the molecular formula C₁₄H₈O₃.[1] Its unique structure, featuring a seven-membered ring fused to two benzene rings, imparts specific chemical reactivity and physical characteristics that make it a valuable intermediate in organic synthesis. This guide provides an in-depth overview of the physical and chemical properties of diphenic anhydride, detailed experimental protocols for their determination, and a summary of its key chemical reactions, tailored for professionals in research and drug development.

Physical and Chemical Properties

Diphenic anhydride is a white to beige or grayish-brown crystalline powder or flakes.[2] It is sensitive to moisture and should be stored in an inert atmosphere at room temperature.[2] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 6050-13-1 | [1] |

| Molecular Formula | C₁₄H₈O₃ | [1] |

| Molecular Weight | 224.21 g/mol | [3] |

| Appearance | White to beige or grayish-brown crystalline powder or flakes | [2] |

| Melting Point | 225-227 °C (lit.) | [1][2] |

| Boiling Point | 325.61 °C (rough estimate) | [1] |

| Density | 1.2337 g/cm³ (rough estimate) | [1] |

| Flash Point | 212 °C | [1] |

| Vapor Pressure | 2.14E-07 mmHg at 25°C | [1] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Decomposes | [1][2] |

| Organic Solvents | Soluble in hot organic solvents like benzene and chlorobenzene | [2] |

Experimental Protocols

Determination of Melting Point

The melting point of diphenic anhydride can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.

Methodology:

-

A small, dry sample of diphenic anhydride is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 225 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow, typically 0.5-1.0 °C.

Determination of Solubility

The solubility of diphenic anhydride in various solvents can be assessed through systematic qualitative analysis.

Methodology:

-

Water Solubility: Add approximately 25 mg of diphenic anhydride to 0.75 mL of deionized water in a test tube. Shake the mixture vigorously for 1-2 minutes. Observe for any dissolution. Diphenic anhydride is expected to decompose in water, which may be observed as a change in the appearance of the solid or the formation of a new solid (diphenic acid).

-

Organic Solvent Solubility: Repeat the process with various organic solvents (e.g., benzene, chlorobenzene, ethanol, acetone) at room temperature and with gentle heating. Record whether the compound is soluble, sparingly soluble, or insoluble.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of diphenic anhydride exhibits characteristic peaks for a cyclic carboxylic anhydride.

-

Carbonyl (C=O) Stretching: Two distinct, strong absorption bands are expected in the region of 1750-1850 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the anhydride ring. For cyclic anhydrides, the higher frequency band is typically the stronger of the two.

-

C-O-C Stretching: A strong absorption band is also expected in the range of 1000-1300 cm⁻¹ due to the stretching of the C-O-C bond within the anhydride ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of diphenic anhydride will show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the eight protons on the biphenyl system. The exact chemical shifts and coupling patterns will depend on the conformation of the seven-membered ring.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons in the downfield region (typically δ 160-180 ppm). The aromatic carbons will appear in the range of δ 120-140 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of diphenic anhydride will show a molecular ion peak (M⁺) at m/z 224. The fragmentation pattern is expected to involve the loss of CO and CO₂, leading to characteristic fragment ions. A prominent peak is often observed at m/z 180.[3]

Chemical Properties and Reactivity

Synthesis of Diphenic Anhydride

Diphenic anhydride is typically synthesized from its corresponding dicarboxylic acid, diphenic acid. The synthesis of diphenic acid can be achieved through the diazotization of anthranilic acid followed by a copper(I)-catalyzed coupling reaction, or by the oxidation of phenanthrene. The subsequent conversion to the anhydride is an intramolecular dehydration reaction.

Experimental Protocol for Synthesis from Diphenic Acid:

-

Diphenic acid is mixed with a dehydrating agent, such as acetic anhydride.

-

The mixture is heated, often under reflux, to drive the cyclization and remove the water molecule.

-

After the reaction is complete, the excess dehydrating agent is removed, and the crude diphenic anhydride is purified by recrystallization from a suitable solvent like benzene or chlorobenzene.[2]

Caption: Synthesis of Diphenic Anhydride from Diphenic Acid.

Hydrolysis

As a cyclic anhydride, diphenic anhydride is susceptible to hydrolysis, reacting with water to open the ring and form diphenic acid. This reaction is the reverse of its synthesis and is the reason for its moisture sensitivity. The reaction can be catalyzed by both acid and base.

Caption: Hydrolysis of Diphenic Anhydride to Diphenic Acid.

Aminolysis

Diphenic anhydride readily reacts with primary and secondary amines in a nucleophilic acyl substitution reaction. This reaction opens the anhydride ring to form a mono-amide derivative of diphenic acid. This reactivity is crucial for its use in the synthesis of polyamides and other polymers.

Reaction Mechanism:

-

The amine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the anhydride.

-

This leads to the formation of a tetrahedral intermediate.

-

The intermediate collapses, breaking the C-O bond of the anhydride ring and forming a new amide bond. The other carbonyl group is converted to a carboxylate.

-

A proton transfer step yields the final mono-amide carboxylic acid product.

Caption: Aminolysis of Diphenic Anhydride.

Conclusion

Diphenic anhydride is a key chemical intermediate with well-defined physical and chemical properties. Its reactivity, particularly towards nucleophiles like water and amines, governs its applications in organic synthesis, polymer chemistry, and drug development. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe use in a research and development setting.

References

An In-depth Technical Guide to Diphenic Anhydride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenic anhydride, a key chemical intermediate. It details the compound's physicochemical properties, provides explicit experimental protocols for its synthesis and key reactions, and illustrates relevant chemical pathways. This document is intended to serve as a practical resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Molecular Structure

Diphenic anhydride, also known as dibenzo[c,e]oxepine-5,7-dione, is a cyclic dicarboxylic anhydride derived from diphenic acid. Its strained seven-membered ring structure makes it a valuable reagent for introducing the biphenyl-2,2'-dicarbonyl moiety into larger molecules, a common scaffold in materials science and medicinal chemistry.

-

CAS Number: 6050-13-1

-

Molecular Formula: C₁₄H₈O₃

-

IUPAC Name: dibenzo[c,e]oxepine-5,7-dione

-

Synonyms: 2,2′-Biphenyldicarboxylic anhydride, Diphenic acid anhydride, 2,2′-Bibenzoic Anhydride

Molecular Structure:

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for diphenic anhydride, facilitating its use in experimental design and analysis.

| Property | Value | Reference / Note |

| Identifiers | ||

| CAS Number | 6050-13-1 | |

| Molecular Weight | 224.21 g/mol | |

| Physical Properties | ||

| Appearance | White to beige crystalline powder or flakes | [1] |

| Melting Point | 225–227 °C | [1] |

| Water Solubility | Decomposes | [1] |

| Solubility (Organic) | Soluble in THF | [2] |

| Vapor Pressure | 2.14 x 10⁻⁷ mmHg at 25 °C | |

| Thermodynamic Data | ||

| Enthalpy of Sublimation (ΔHsub) | 91.4 kJ/mol at 461.5 K | [3] |

| Spectroscopic Data | ||

| IR Absorption (C=O stretch) | ~1850–1800 cm⁻¹ and ~1790–1740 cm⁻¹ | Typical range for cyclic anhydrides[4] |

| Mass Spec (Major Fragments) | m/z 180, 152, 151 | Fragmentation often involves loss of CO and CO₂ units |

Experimental Protocols

Detailed methodologies for the synthesis of diphenic anhydride and a key derivative are provided below. These protocols are based on established, reliable procedures from the chemical literature.

Synthesis of Diphenic Acid from Anthranilic Acid

Diphenic acid serves as the direct precursor to diphenic anhydride. This procedure follows a classical method involving diazonium salt coupling.

Protocol:

-

Diazotization: Grind 50 g (0.365 mol) of anthranilic acid with 150 mL of water and 92 mL of concentrated hydrochloric acid in a mortar. Transfer the suspension to a 1-L round-bottomed flask equipped with a mechanical stirrer and cool to 0–5 °C in an ice bath.[5]

-

Slowly add a solution of 26.3 g (0.38 mol) of sodium nitrite in 350 mL of water over 30 minutes, maintaining the temperature below 5 °C to form the diazonium salt solution.[5]

-

Preparation of Reducing Agent: In a separate 2-L beaker, dissolve 126 g (0.505 mol) of hydrated cupric sulfate in 500 mL of water, add 210 mL of concentrated ammonium hydroxide, and cool to 10 °C. Prepare a hydroxylamine solution by dissolving 42 g (0.256 mol) of hydroxylammonium sulfate in 120 mL of water, cooling to 10 °C, and adding 85 mL of 6 N sodium hydroxide. Immediately add the hydroxylamine solution to the ammoniacal cupric sulfate solution with stirring to form the cuprous reducing agent.[5]

-

Coupling Reaction: With vigorous stirring, add the chilled diazonium solution to the reducing agent at a rate of ~10 mL/min, keeping the temperature around 10 °C.[5]

-

Isolation: After the addition is complete, rapidly heat the mixture to boiling and carefully acidify with 250 mL of concentrated hydrochloric acid. Allow the mixture to stand overnight to crystallize.[5]

-

Collect the precipitated diphenic acid by filtration, wash with cold water, and dry. The typical yield is 32–37 g (72–84%).[5]

Synthesis of Diphenic Anhydride from Diphenic Acid

This protocol employs acetic anhydride for the cyclodehydration of the dicarboxylic acid, a standard and efficient method for forming cyclic anhydrides.

Protocol:

-

Reaction Setup: In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 20 g (0.082 mol) of dry diphenic acid and 8.4 g (7.8 mL, 0.082 mol) of acetic anhydride.[6]

-

Dehydration: Heat the mixture to reflux and maintain for 2 hours. The diphenic acid will dissolve as it reacts.[6]

-

Crystallization: Cool the reaction mixture to approximately 10 °C in an ice bath for 30 minutes to induce crystallization of the product.

-

Isolation and Purification: Collect the solid diphenic anhydride by suction filtration. Wash the crystals with a small amount of cold glacial acetic acid, followed by cold anhydrous ether to remove residual acetic acid and anhydride.[6]

-

Dry the product under vacuum to yield pure diphenic anhydride.

Synthesis of N-Aryl Diphenimide via Aminolysis and Cyclization

The reaction of diphenic anhydride with primary amines is fundamental to its use in drug development and polymer science. This two-step, one-pot procedure generates an intermediate amic acid, which is then cyclized to the corresponding imide.

Protocol:

-

Aminolysis (Amic Acid Formation): In a 250-mL three-necked flask, dissolve 11.2 g (0.05 mol) of diphenic anhydride in 100 mL of anhydrous THF.

-

Slowly add a solution of a primary aromatic amine (e.g., 4.65 g, 0.05 mol of aniline) in 25 mL of THF through a dropping funnel at room temperature with stirring. A thick precipitate of the diphenamic acid will form. Continue stirring for 1 hour.[7]

-

Cyclodehydration (Imide Formation): To the suspension, add 15 mL of acetic anhydride and 2.0 g of anhydrous sodium acetate.[7]

-

Heat the mixture to reflux for 30 minutes. The suspended solid will dissolve as the cyclization proceeds.

-

Isolation: Cool the reaction mixture and pour it into 300 mL of ice water with stirring. The N-aryl diphenimide will precipitate.[7]

-

Collect the solid product by suction filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure imide.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic and reactive pathways for diphenic anhydride.

References

- 1. Diphenic anhydride CAS#: 6050-13-1 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Diphenic anhydride [webbook.nist.gov]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Diphenic Anhydride and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and burgeoning applications of diphenic anhydride and its derivatives in the field of drug development. This document summarizes key findings from the scientific literature, presenting quantitative data in structured tables, detailing experimental protocols for pivotal reactions, and illustrating significant pathways and workflows through diagrams.

Introduction

Diphenic anhydride, a cyclic dicarboxylic anhydride of biphenyl-2,2'-dicarboxylic acid, serves as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds and other derivatives.[1][2] Its unique strained seven-membered ring structure makes it reactive towards nucleophiles, enabling the facile generation of a library of molecules with potential therapeutic applications. Derivatives of diphenic acid have been found in various natural products and have demonstrated a range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[2] This guide will delve into the synthetic pathways originating from diphenic anhydride and explore the pharmacological potential of the resulting derivatives.

Synthesis of Diphenic Anhydride and Key Derivatives

The foundational starting material, diphenic anhydride, is typically prepared via the cyclodehydration of diphenic acid. From this central precursor, a multitude of derivatives can be accessed through various chemical transformations.

Synthesis of Diphenic Anhydride Monoamides and Dicarboxamides

A primary route to functionalized derivatives is the aminolysis of diphenic anhydride. The reaction with one equivalent of an amine readily opens the anhydride ring to yield diphenic acid monoamides.[3] The use of two equivalents of an amine can lead to the formation of the corresponding dicarboxamide.[3]

Experimental Protocol: General Procedure for the Synthesis of Diphenic Acid Monoamides

A mixture of diphenic anhydride (0.01 mole) and the appropriate aromatic or aliphatic amine (0.01 mole) in a suitable solvent such as ethanol or dioxane (30 ml) is refluxed for 3 hours.[3] After cooling, the solid product is collected by filtration and recrystallized from an appropriate solvent to yield the pure monoamide.

Synthesis of Dibenz[c,e]azepine-5,7-diones

Dibenz[c,e]azepine-5,7-diones, also known as diphenimides, are another important class of derivatives. These can be synthesized from diphenic anhydride by reaction with amines, often followed by cyclization.[2][4]

Experimental Protocol: Synthesis of N-Substituted Dibenz[c,e]azepine-5,7-diones [4]

The synthesis often involves the reaction of diphenic anhydride with an appropriate amine to form a diphenamic acid intermediate, which is then cyclized, for instance, by heating with acetic anhydride and sodium acetate.[2] Alternatively, direct reaction of diphenic anhydride with certain amines under specific conditions can yield the desired dibenz[c,e]azepine-5,7-diones.[4]

Quantitative Biological Activity Data

Derivatives of diphenic anhydride have been investigated for a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Anticancer Activity

Several studies have evaluated the in vitro anticancer activity of diphenic anhydride derivatives against various human cancer cell lines.[3]

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Monoamide 7 | Leukemia (HL-60) | Growth Inhibition | High | |

| Monoamide 24 | Non-Small Cell Lung Cancer (NCI-H522) | Growth Inhibition | High | |

| Monoamide 28 | Leukemia (HL-60) | Growth Inhibition | High | |

| Thiazolidinone 28 | Renal Cancer (UO-31) | Growth Inhibition | 19.27% | |

| Chloroacetamide 24 | Renal Cancer (UO-31) | Growth Inhibition | 21.92% | |

| Monoamide 14 | Renal Cancer (A498) | Growth Inhibition | 24.69% |

Table 1: In Vitro Anticancer Activity of Selected Diphenic Anhydride Derivatives.

DNA Gyrase Inhibitory Activity

Diphenic acid monohydroxamates have been identified as inhibitors of DNA gyrase, a crucial bacterial enzyme, suggesting their potential as antibacterial agents.[1]

| Compound | Target | Activity Metric | Value | Reference |

| Monohydroxamate 4c | E. coli DNA Gyrase | IC50 | 58.3 µg/mL | [1] |

| Nalidixic Acid (control) | E. coli DNA Gyrase | IC50 | 52 µg/mL | [1] |

Table 2: DNA Gyrase Inhibitory Activity of a Diphenic Acid Monohydroxamate.

Antihyperlipidemic Activity

Certain N-substituted dibenz[c,e]azepine-5,7-diones have demonstrated the ability to lower serum cholesterol and triglyceride levels in rat models.[4][5]

| Compound Class | Animal Model | Effect | Reference |

| N-substituted dibenz[c,e]azepine-5,7-diones | Triton-WR1339-induced hyperlipidemic rats | Significant lowering of total cholesterol and triglycerides | [4][5] |

Table 3: Antihyperlipidemic Activity of Dibenz[c,e]azepine-5,7-dione Derivatives.

Spectroscopic Data of Representative Derivatives

The characterization of newly synthesized compounds is crucial. The following table provides a summary of the types of spectroscopic data available in the literature for key classes of diphenic anhydride derivatives.

| Derivative Class | ¹H NMR | IR | Mass Spectrometry | Reference |

| Diphenic Acid Monoamides | Available | Available | Available | [3] |

| Dibenz[c,e]azepine-5,7-diones | Available | Available | Available | [4] |

Table 4: Availability of Spectroscopic Data for Key Derivative Classes.

Visualized Workflows and Pathways

To better understand the synthesis and potential mechanisms of action of diphenic anhydride derivatives, the following diagrams illustrate key processes.

Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of diphenic anhydride derivatives.

Figure 2: Proposed mechanism of action for diphenic acid monohydroxamates as DNA gyrase inhibitors.

Conclusion and Future Directions

Diphenic anhydride has proven to be a valuable starting material for the generation of a wide range of chemical entities with significant therapeutic potential. The derivatives synthesized to date have shown promising anticancer, antibacterial (through DNA gyrase inhibition), and antihyperlipidemic activities. The synthetic accessibility and the possibility for diverse functionalization make this scaffold highly attractive for further exploration in drug discovery programs.

Future research should focus on expanding the library of diphenic anhydride derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their biological activities. Elucidating the precise molecular mechanisms of action for the most potent compounds will be crucial for their development as clinical candidates. Furthermore, in vivo efficacy and toxicological studies are necessary next steps to translate these promising in vitro findings into potential therapeutic agents.

References

An In-depth Technical Guide to Diphenic Anhydride

This technical guide provides a comprehensive overview of diphenic anhydride, including its nomenclature, physicochemical properties, and key chemical transformations. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature

The systematic naming and identification of diphenic anhydride are crucial for accurate scientific communication. The compound is recognized by several names and identifiers across different chemical databases and publications.

IUPAC Name: dibenzo[c,e]oxepine-5,7-dione

Synonyms:

-

o-Diphenic anhydride[1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of diphenic anhydride.

| Identifier | Value | Reference |

| CAS Number | 6050-13-1 | [1][2][3][5][6][7] |

| Molecular Formula | C₁₄H₈O₃ | [1][2][5][7] |

| Molecular Weight | 224.21 g/mol | [7] |

| InChI | InChI=1S/C14H8O3/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)17-13/h1-8H | [2][3] |

| InChIKey | RTSGJTANVBJFFJ-UHFFFAOYSA-N | [2][3] |

| Property | Value | Reference |

| Melting Point | 225-227 °C | [1][7] |

| Boiling Point | 325.61°C (estimate) | [1][7] |

| Density | 1.2337 (estimate) | [1][7] |

| Flash Point | 212°C | [1] |

| Water Solubility | Decomposes | [1][7] |

| Appearance | White to beige or grayish-brown Crystalline Powder or Flakes | [1][7] |

| Storage | Inert atmosphere, Room Temperature | [1][7] |

| Sensitivity | Moisture Sensitive | [1][7] |

Experimental Protocols

Synthesis of Diphenic Anhydride from Diphenic Acid

Diphenic anhydride is commonly synthesized from diphenic acid. A general laboratory-scale procedure involves the dehydration of diphenic acid using acetic anhydride.

Methodology:

-

Diphenic acid is treated with acetic anhydride.

-

The mixture is heated, causing the cyclodehydration of the dicarboxylic acid to form the seven-membered ring of diphenic anhydride.

-

Any remaining unreacted diphenic acid can be removed by extraction with a cold aqueous solution of sodium carbonate (Na₂CO₃).

-

The crude diphenic anhydride is then purified by recrystallization from a suitable solvent, such as acetic anhydride, benzene, or chlorobenzene.[7]

-

The purified product is dried, typically at 100°C, to remove any residual solvent.[7]

Chemical Reactivity and Transformations

Diphenic anhydride serves as a versatile intermediate in the synthesis of various derivatives of diphenic acid. Its reactivity is centered around the anhydride functional group, which is susceptible to nucleophilic attack.

General Reactivity: Diphenic anhydride reacts with a variety of nucleophiles, leading to the opening of the anhydride ring. These reactions are fundamental in creating a range of diphenic acid derivatives. For instance, aminolysis of diphenic anhydride with appropriate aromatic or heterocyclic amines under reflux conditions yields monoamide derivatives.[8]

The following diagram illustrates the logical workflow for the synthesis of diphenic anhydride and its subsequent reactions with nucleophiles.

Caption: Synthesis of diphenic anhydride and its reactions.

The following diagram illustrates a general experimental workflow for the synthesis and purification of diphenic anhydride.

Caption: Workflow for diphenic anhydride synthesis.

References

- 1. chembk.com [chembk.com]

- 2. Diphenic anhydride [webbook.nist.gov]

- 3. Diphenic anhydride [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. scbt.com [scbt.com]

- 6. Diphenic anhydride | C14H8O3 | CID 72794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diphenic anhydride | 6050-13-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Degradation Profile of Diphenic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of diphenic anhydride (2,2'-biphenyldicarboxylic anhydride). Understanding the thermal properties of this compound is critical for its application in various fields, including as a precursor in the synthesis of polymers and pharmaceuticals. This document compiles available physicochemical data, outlines relevant experimental protocols, and presents a logical degradation profile based on current scientific understanding.

Physicochemical and Thermal Properties

Diphenic anhydride is a stable aromatic anhydride under standard conditions. Its thermal stability is characterized by a high melting point and boiling point. The key thermal and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈O₃ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Melting Point | 225-227 °C | [N/A] |

| Boiling Point | 424 °C (at 760 mmHg) | [N/A] |

| Flash Point | 212 °C | [N/A] |

| Enthalpy of Fusion | 21.8 kJ/mol | [2] |

| Temperature of Fusion | 448 K (175 °C) | [2] |

Thermal Degradation Profile

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For aromatic anhydrides, thermal decomposition typically begins at temperatures significantly above the melting point. It is expected that diphenic anhydride would exhibit a single major weight loss step corresponding to its decomposition. The onset of decomposition for polyimides derived from diphenic anhydride is often observed at temperatures above 500 °C, suggesting high thermal stability of the anhydride linkage.[3][4]

Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for diphenic anhydride would show a sharp endothermic peak corresponding to its melting point in the range of 225-227 °C. [N/A] The enthalpy of fusion, a measure of the energy required to melt the solid, has been reported as 21.8 kJ/mol.[2] At higher temperatures, exothermic events may be observed, corresponding to the decomposition of the molecule.

Degradation Products and Mechanism

The thermal decomposition of aromatic carboxylic anhydrides is understood to proceed through a free-radical mechanism.[5][6] The primary degradation products upon heating are expected to be carbon monoxide (CO) and carbon dioxide (CO₂), resulting from the breakdown of the anhydride group.[5][6] The biphenyl backbone would likely undergo further fragmentation at higher temperatures, potentially forming various aromatic hydrocarbons.

The proposed degradation pathway involves the homolytic cleavage of the C-O bond in the anhydride ring, leading to the formation of radical intermediates. These intermediates can then undergo a series of reactions, including decarboxylation and decarbonylation, to yield the final degradation products.

Experimental Protocols

Detailed experimental protocols for conducting TGA and DSC analyses on organic compounds like diphenic anhydride are provided below. These are generalized procedures and may require optimization for specific instrumentation and experimental goals.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of diphenic anhydride.

Methodology:

-

Sample Preparation: A small amount of the diphenic anhydride sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify other thermal transitions of diphenic anhydride.

Methodology:

-

Sample Preparation: A small amount of the diphenic anhydride sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial heating ramp to a temperature above the expected melting point (e.g., from 25 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min). A cooling and second heating cycle may be included to study the sample's thermal history and recrystallization behavior.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram shows endothermic and exothermic peaks corresponding to thermal events.

Visualizations

The following diagrams illustrate a conceptual workflow for thermal analysis and a proposed thermal degradation pathway for diphenic anhydride.

Caption: Conceptual workflow for the thermal analysis of diphenic anhydride.

Caption: Proposed thermal degradation pathway of diphenic anhydride.

References

- 1. Diphenic anhydride | C14H8O3 | CID 72794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenic anhydride [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. ukm.my [ukm.my]

- 5. osti.gov [osti.gov]

- 6. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

A Technical Guide to the Solubility of Diphenic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenic anhydride, a key intermediate in the synthesis of polymers, dyes, and pharmaceuticals, possesses physicochemical properties that are crucial for its application and process development. Among these, solubility in various organic solvents is a fundamental parameter that dictates its utility in different reaction media, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of diphenic anhydride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and analytical methodologies, alongside a qualitative discussion based on the behavior of structurally similar aromatic anhydrides.

Qualitative Solubility Profile

While specific quantitative data for diphenic anhydride is scarce, a qualitative understanding of its solubility can be inferred from its chemical structure and by analogy to other aromatic anhydrides like phthalic anhydride. Diphenic anhydride is a relatively non-polar molecule, suggesting it will exhibit better solubility in non-polar or moderately polar organic solvents.

Based on general principles of "like dissolves like," the following trends can be anticipated:

-

High Solubility: Expected in chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic hydrocarbons (e.g., toluene, benzene). Some polar aprotic solvents like acetone and ethyl acetate may also be effective.

-

Moderate Solubility: Expected in polar protic solvents such as lower alcohols (e.g., methanol, ethanol), where the potential for hydrogen bonding with the solvent is limited.

-

Low Solubility: Expected in highly polar solvents like water and non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

It has been noted that diphenic anhydride can be crystallized from acetic anhydride, benzene, or chlorobenzene, indicating sufficient solubility in these solvents at elevated temperatures.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of diphenic anhydride solubility.

Caption: Workflow for the experimental determination of diphenic anhydride solubility.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation:

-

Add an excess amount of crystalline diphenic anhydride to a series of vials containing the selected organic solvents. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of diphenic anhydride. Suitable methods are detailed in the following section.

-

Analytical Methodologies for Quantification

The accurate quantification of dissolved diphenic anhydride is critical for reliable solubility data. Two primary methods are recommended: High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying diphenic anhydride.

-

Instrumentation: An HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The composition can be optimized for a specific separation.

-

Detection: Diphenic anhydride can be detected by UV absorbance, typically around 230-250 nm.

-

Quantification: A calibration curve should be prepared using standard solutions of diphenic anhydride of known concentrations. The concentration of the experimental samples can then be determined by interpolation from this curve.

Acid-Base Titration

This classical method is a cost-effective alternative for determining the concentration of diphenic anhydride. It relies on the hydrolysis of the anhydride to its corresponding dicarboxylic acid (diphenic acid), followed by titration with a standardized base.

-

Hydrolysis: The collected sample of diphenic anhydride in the organic solvent is treated with water to facilitate the hydrolysis of the anhydride to diphenic acid. Gentle heating can accelerate this process.

-

Titration: The resulting solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (e.g., 0.1 M), using a suitable indicator (e.g., phenolphthalein) to determine the endpoint.

-

Calculation: The concentration of diphenic anhydride is calculated based on the stoichiometry of the reaction, where one mole of diphenic anhydride hydrolyzes to one mole of diphenic acid, which in turn reacts with two moles of sodium hydroxide.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Alcohols | ||||

| Methanol | 25 | |||

| 37 | ||||

| Ethanol | 25 | |||

| 37 | ||||

| Ketones | ||||

| Acetone | 25 | |||

| 37 | ||||

| Esters | ||||

| Ethyl Acetate | 25 | |||

| 37 | ||||

| Ethers | ||||

| Diethyl Ether | 25 | |||

| 37 | ||||

| Aromatic Hydrocarbons | ||||

| Toluene | 25 | |||

| 37 | ||||

| Halogenated Solvents | ||||

| Chloroform | 25 | |||

| 37 | ||||

| Dichloromethane | 25 | |||

| 37 |

Conclusion

While a comprehensive, publicly available dataset on the solubility of diphenic anhydride in common organic solvents is currently lacking, this guide provides the necessary framework for researchers to determine this crucial parameter. By employing the detailed experimental and analytical protocols outlined herein, scientists and drug development professionals can generate reliable and accurate solubility data. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and designing suitable formulations, thereby accelerating research and development efforts involving this important chemical intermediate.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Diphenic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of diphenic anhydride (CAS No. 6050-13-1). Designed for laboratory and drug development settings, this document outlines the potential hazards, exposure control measures, and emergency procedures necessary to ensure the well-being of personnel working with this compound. Adherence to the protocols and recommendations outlined herein is critical for maintaining a safe research environment.

Compound Identification and Properties

Diphenic anhydride, with the molecular formula C₁₄H₈O₃, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1][2] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

Table 1: Physical and Chemical Properties of Diphenic Anhydride

| Property | Value | Source(s) |

| Molecular Weight | 224.22 g/mol | [1][3] |

| Appearance | White to beige or grayish-brown crystalline powder or flakes | [3] |

| Odor | Odorless | [3] |

| Melting Point | 225-227 °C | |

| Solubility | Decomposes in water | [4] |

| Stability | Stable under normal conditions; moisture sensitive | [3][4] |

Hazard Identification and Toxicological Profile

Diphenic anhydride is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The primary hazards are associated with its irritant properties.[1][4]

Hazard Classification:

Table 2: Summary of Toxicological Data

| Endpoint | Result | Classification | Source(s) |

| Acute Oral Toxicity | No data available | Not classifiable | [3] |

| Acute Dermal Toxicity | No data available | Not classifiable | [3] |

| Acute Inhalation Toxicity | No data available | Not classifiable | [3] |

| Skin Corrosion/Irritation | Causes skin irritation | Category 2 | [1][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2 | [1][4] |

| Respiratory Sensitization | No data available | Not classifiable | [3] |

| Skin Sensitization | No data available | Not classifiable | [3] |

| Germ Cell Mutagenicity | No data available | Not classifiable | [3] |

| Carcinogenicity | No data available | Not classifiable | [4] |

| Reproductive Toxicity | No data available | Not classifiable | [3] |

| STOT-Single Exposure | May cause respiratory irritation | Category 3 | [1][4] |

| STOT-Repeated Exposure | No data available | Not classifiable | [3] |

Note: STOT = Specific Target Organ Toxicity

At present, specific lethal dose (LD50) and lethal concentration (LC50) values for diphenic anhydride are not available in the published literature.[3]

Occupational Exposure and Control Measures

Establishing a multi-layered approach to exposure control is paramount when working with diphenic anhydride. This includes engineering controls, administrative controls, and the use of personal protective equipment (PPE).

Table 3: Occupational Exposure Limits

| Parameter | Value |

| OSHA PEL | Not established |

| ACGIH TLV | Not established |

| NIOSH REL | Not established |

As there are no established occupational exposure limits for diphenic anhydride, a conservative approach to minimize any potential exposure is required.[4]

Engineering Controls:

-

Work with diphenic anhydride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.[4]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles that conform to EN166 or NIOSH standards are mandatory. A face shield should also be worn to protect against splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the material.

-

Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are required to provide a barrier against accidental spills.

-

Respiratory Protection: If ventilation is inadequate or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling, Storage, and Disposal

Proper procedures for the handling, storage, and disposal of diphenic anhydride are essential to prevent accidents and environmental contamination.

Handling:

-

Avoid all direct contact with the skin, eyes, and clothing.[4]

-

Do not breathe dust or vapors.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep the container tightly closed when not in use.[4]

Storage:

-

Store in a dry, cool, and well-ventilated place.[4]

-

Keep containers tightly closed to prevent moisture contamination, as the compound is moisture-sensitive.[3][4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Disposal:

-

Dispose of waste in accordance with all applicable local, state, and federal regulations for hazardous waste.[4]

-

Do not dispose of down the drain or with regular trash.[4]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency involving diphenic anhydride.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments to assess the irritation potential of a chemical substance like diphenic anhydride, based on internationally recognized OECD guidelines.

6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

This test method provides a procedure for the hazard identification of irritant chemicals in accordance with UN GHS Category 2.

-

Principle: The test utilizes a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper human skin. The test chemical is applied topically to the tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified spectrophotometrically. A reduction in cell viability below a defined threshold indicates irritation potential.

-

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are received and pre-incubated in a sterile, defined culture medium.

-

Test Chemical Application: A precise amount of diphenic anhydride (as a solid or in an appropriate solvent) is applied uniformly to the surface of the tissue. Negative (e.g., PBS) and positive (e.g., 5% SDS) controls are run in parallel.

-

Exposure and Post-Exposure Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes). After exposure, the chemical is thoroughly rinsed off, and the tissues are transferred to fresh medium for a post-exposure incubation period (e.g., 42 hours).

-

MTT Assay: Following the post-exposure incubation, the tissues are incubated with MTT solution. The resulting formazan is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).

-

Data Analysis: The optical density of the extracted formazan is measured. The percentage of viable cells is calculated relative to the negative control. A mean tissue viability of ≤ 50% classifies the chemical as a skin irritant.

-

6.2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This guideline describes an in vivo test for the assessment of acute eye irritation/corrosion. It should only be considered if in vitro methods are not applicable.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctivae at specific intervals.

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Dose Administration: A single dose of diphenic anhydride (e.g., 0.1 mL of a liquid or 0.1 g of a solid) is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored according to a standardized system.

-

Data Analysis: The scores for each observation point are recorded. The classification of the substance's irritancy is based on the severity and reversibility of the observed lesions.

-

Visualizations

7.1. Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for safe chemical handling and a hypothetical signaling pathway for a chemical irritant.

Caption: General workflow for safe handling of chemical substances.

References

The Genesis of a Molecule: Unraveling the 19th-Century Discovery of Diphenic Anhydride

A deep dive into the historical synthesis and characterization of diphenic anhydride, this technical guide illuminates the foundational work of late 19th-century chemists. We explore the early preparative routes from phenanthrene and anthranilic acid, culminating in the first documented synthesis of diphenic anhydride, and present the original experimental protocols and characterization data for the modern researcher.

Introduction

Diphenic anhydride, a key intermediate in the synthesis of polymers, dyes, and pharmaceuticals, has a rich history rooted in the burgeoning field of organic chemistry in the latter half of the 19th century. Its discovery was not a singular event but rather the culmination of research into the oxidation of polycyclic aromatic hydrocarbons and the chemistry of dicarboxylic acids. This guide provides a detailed historical context for the discovery of diphenic anhydride, focusing on the pioneering work that led to its first synthesis and characterization.

The Precursor: The Journey to Diphenic Acid

The story of diphenic anhydride begins with its parent molecule, diphenic acid. Early investigations centered on two primary synthetic pathways to this crucial precursor.

Oxidation of Phenanthrene

One of the earliest methods for preparing diphenic acid involved the oxidation of phenanthrene, a component of coal tar. This route was explored by several chemists, with notable contributions that laid the groundwork for future syntheses.

From Anthranilic Acid

An alternative and significant route to diphenic acid involved the diazotization of anthranilic acid followed by a coupling reaction. This method, refined over time, provided a more controlled and often higher-yielding synthesis. A notable early procedure was developed by E. R. Atkinson and H. J. Lawler, which became a standard method for the laboratory preparation of diphenic acid.

The Discovery of Diphenic Anhydride: The Final Step

While the synthesis of diphenic acid was a significant achievement, the conversion to its anhydride marks the formal discovery of the target molecule. The first documented synthesis of diphenic anhydride is credited to G. Schultz in 1877. His work, published in the prominent chemical journal Berichte der deutschen chemischen Gesellschaft, detailed the dehydration of diphenic acid.

The First Synthesis: Schultz's Experimental Protocol

Schultz's pioneering experiment involved the direct heating of diphenic acid. This thermal dehydration resulted in the formation of the cyclic anhydride.

Experimental Protocol: Synthesis of Diphenic Anhydride (Adapted from G. Schultz, 1877)

-

Starting Material: Diphenic acid

-

Apparatus: Distillation apparatus

-

Procedure: Diphenic acid was heated strongly in a distillation apparatus. The diphenic anhydride that formed was collected as a crystalline sublimate.

-

Purification: The crude product was purified by recrystallization.

This straightforward yet effective method provided the first sample of diphenic anhydride for characterization.

Early Characterization and Quantitative Data

The initial characterization of diphenic anhydride was crucial in confirming its structure and properties. The table below summarizes the key quantitative data from the early investigations.

| Property | Reported Value | Researcher(s) | Year |

| Melting Point | 217 °C | G. Schultz | 1877 |

| Molecular Formula | C₁₄H₈O₃ | G. Schultz | 1877 |

Logical Progression of Discovery

The discovery of diphenic anhydride followed a logical scientific progression, starting from the isolation and characterization of its precursor and culminating in the cyclization to the anhydride.

Caption: Logical workflow of the discovery of diphenic anhydride.

The Foundational Synthesis Workflow

The overall workflow for the first synthesis of diphenic anhydride, starting from its precursors, can be visualized as a two-step process.

Caption: The two-stage synthesis of diphenic anhydride.

Conclusion

The discovery of diphenic anhydride in the late 19th century was a testament to the systematic and exploratory nature of early organic chemistry. The foundational work of chemists like G. Schultz in not only synthesizing but also characterizing this novel compound paved the way for its future applications in various fields of chemical science. This historical context provides valuable insights for modern researchers, highlighting the ingenuity and fundamental experimental techniques that continue to underpin the field of synthetic chemistry.

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyimides Using Diphenic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides using diphenic anhydride as a key monomer. The information is intended to guide researchers in the development of novel polyimides with tailored properties for various applications, including those in the pharmaceutical and biomedical fields.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of different monomers, such as diphenic anhydride (2,2'-biphenyldicarboxylic anhydride), allows for the fine-tuning of these properties. The non-planar, twisted structure of the biphenyl unit in diphenic anhydride can lead to polyimides with improved solubility, which is a significant advantage for processing and various applications. This document outlines the synthesis of polyimides from diphenic anhydride and various aromatic diamines, providing detailed experimental procedures and a summary of the resulting polymer properties.

Synthesis of Polyimides from Diphenic Anhydride

The synthesis of polyimides from diphenic anhydride typically follows a two-step polycondensation reaction. In the first step, diphenic anhydride reacts with an aromatic diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves the removal of water.

A one-step high-temperature solution polymerization can also be employed for polyimides that are soluble in the reaction medium. This method involves heating a stoichiometric mixture of the monomers in a high-boiling solvent, where the imidization occurs directly.[1]

Key Monomers

-

Dianhydride: Diphenic Anhydride (2,2'-Biphenyldicarboxylic Anhydride)

-

Diamines: A variety of aromatic diamines can be used to achieve different polymer properties. A common example is 4,4'-oxydianiline (ODA).

Experimental Protocols

The following protocols are based on established methods for polyimide synthesis and can be adapted for the specific use of diphenic anhydride.

Protocol 1: Two-Step Synthesis of Polyimide from Diphenic Anhydride and 4,4'-Oxydianiline (ODA)

Materials:

-

Diphenic anhydride (purified by sublimation)

-

4,4'-Oxydianiline (ODA) (purified by sublimation)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Nitrogen gas (high purity)

Procedure:

-

Poly(amic acid) Synthesis:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of ODA in anhydrous DMAc under a gentle stream of nitrogen.

-

Once the ODA is completely dissolved, add an equimolar amount of diphenic anhydride to the solution in one portion.

-

Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to ensure the formation of a viscous poly(amic acid) solution.

-

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Place the glass plate in a vacuum oven and heat it according to the following temperature program:

-

80 °C for 2 hours

-

150 °C for 1 hour

-

200 °C for 1 hour

-

250 °C for 1 hour

-

300 °C for 1 hour

-

-

After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

-

Protocol 2: One-Step High-Temperature Solution Synthesis of Polyimide

Materials:

-

Diphenic anhydride

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

m-cresol (distilled)

-

Isoquinoline (catalyst)

-

Nitrogen gas

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the aromatic diamine and m-cresol.

-

Stir the mixture under a nitrogen flow until the diamine is completely dissolved.

-

Add an equimolar amount of diphenic anhydride and a catalytic amount of isoquinoline to the solution.

-

Gradually heat the reaction mixture to 200 °C and maintain this temperature for 6-8 hours, continuously removing the water formed during the reaction via the Dean-Stark trap.[2]

-

After cooling, precipitate the polyimide by pouring the viscous solution into a non-solvent such as methanol.

-

Filter, wash the polymer with fresh methanol, and dry it in a vacuum oven.

Characterization of Polyimides

The synthesized polyimides should be characterized to determine their structure and properties.

-

Structural Characterization: Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the completion of imidization by observing the characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹ and the disappearance of the amic acid peaks.[2]

-

Thermal Properties: Thermogravimetric analysis (TGA) is used to determine the thermal stability of the polyimide, typically reported as the temperature of 5% or 10% weight loss. Differential scanning calorimetry (DSC) can be used to determine the glass transition temperature (Tg).

-

Mechanical Properties: The tensile strength, elongation at break, and Young's modulus of polyimide films can be measured using a universal testing machine.

-

Solubility: The solubility of the polyimides can be tested in various organic solvents to assess their processability.

Data Presentation

The properties of polyimides are highly dependent on the specific combination of dianhydride and diamine used. While specific data for diphenic anhydride-based polyimides is limited in the readily available literature, the following tables present typical data for polyimides derived from a structurally similar dianhydride, 2,2',3,3'-biphenyltetracarboxylic dianhydride (i-BPDA), to provide an expected range of properties.[2]

Table 1: Thermal Properties of Polyimides Derived from i-BPDA

| Diamine | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C, in N₂) |

| 4,4'-Oxydianiline (ODA) | 283 | 583 |

| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 336 | 570 |

Table 2: Mechanical Properties of Polyimide Films from i-BPDA and TFMB

| Property | Value |

| Tensile Strength (MPa) | 85 |

| Elongation at Break (%) | 5 |

| Young's Modulus (GPa) | 2.5 |

Table 3: Solubility of Polyimides from i-BPDA

| Diamine | NMP | DMAc | m-cresol | Chloroform |

| 4,4'-Oxydianiline (ODA) | + | + | + | - |

| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | + | + | + | + |

| (+) soluble; (-) insoluble |

Visualizations

Polyimide Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for polyimides.

Caption: General workflow for the two-step synthesis of polyimides.

Logical Relationship of Monomer Structure to Polyimide Properties

This diagram shows the relationship between the choice of monomers and the resulting properties of the polyimide.

Caption: Influence of monomer choice on final polyimide properties.

References

Application Notes and Protocols: The Role of Diphenic Anhydride in Polyester and Polyamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenic anhydride, a derivative of diphenic acid (2,2'-biphenyldicarboxylic acid), is an aromatic dianhydride monomer that can be utilized in the synthesis of high-performance polymers such as polyesters and polyamides. The rigid, non-coplanar, biphenyl structure of diphenic anhydride can impart unique properties to the resulting polymers, including enhanced thermal stability, and good solubility in organic solvents. These characteristics make polymers derived from diphenic anhydride potential candidates for applications in advanced materials, electronics, and as matrices for controlled drug delivery systems. This document provides an overview of the role of diphenic anhydride in polyester and polyamide synthesis, along with generalized experimental protocols and expected polymer properties. While specific data for polymers exclusively derived from diphenic anhydride is limited in publicly available literature, the protocols and property tables provided herein are based on established principles of polymer chemistry for analogous aromatic anhydrides.

Application Notes

The incorporation of the biphenyl moiety from diphenic anhydride into a polymer backbone introduces steric hindrance that can disrupt chain packing, leading to amorphous polymers with improved solubility. This is a significant advantage over polymers made from more planar aromatic monomers, which are often intractable.

-

In Polyesters: The reaction of diphenic anhydride with diols results in the formation of polyesters. The properties of these polyesters can be tailored by the choice of the diol co-monomer. For instance, using aliphatic diols can increase flexibility, while aromatic diols can enhance rigidity and thermal stability. These polyesters are expected to exhibit good thermal resistance and mechanical strength.

-

In Polyamides: Diphenic anhydride can react with diamines to form polyamides. Aromatic polyamides (aramids) are known for their exceptional strength and thermal stability. The use of diphenic anhydride can lead to aramids with improved processability due to their enhanced solubility.

-